1,2-Di-p-tolylethane

Description

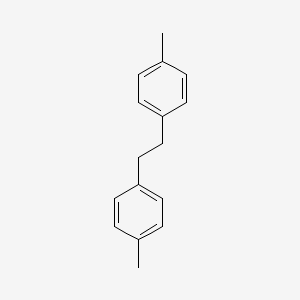

1,2-Di-p-tolylethane (CAS 538-39-6), also known as α,β-Di-p-tolylethane or 4,4'-dimethylbibenzyl, is a diarylethane derivative with the molecular formula C₁₆H₁₈ and a molecular weight of 210.31 g/mol . Its structure consists of two p-tolyl (4-methylphenyl) groups connected by an ethane bridge. This compound is a derivative of bibenzyl (1,2-diphenylethane), where methyl groups are introduced at the para positions of the benzene rings.

Properties

IUPAC Name |

1-methyl-4-[2-(4-methylphenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCQFUHBIRHLQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202079 | |

| Record name | 1,2-Di-p-tolylethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to pale brown solid; [MSDSonline] | |

| Record name | 1,2-Di-p-tolylethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8099 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

538-39-6 | |

| Record name | 1,2-Bis(4-methylphenyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Di-p-tolylethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Di-p-tolylethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dimethylbibenzyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DI-P-TOLYLETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA2ZYH96IH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Mode of Action

It is known that the compound can undergo various chemical reactions, such as nucleophilic substitution and oxidation, to form new compounds. More detailed studies are required to fully understand its interaction with its targets and any resulting changes.

Biochemical Pathways

It is known that the compound can participate in reactions involving the formation of radical anions. The recombination of two p-xylyl radicals to give 1,2-di-p-tolylethane (DPTE) is a homogeneous second-order reaction that competes with the catalyst-required dehydrogenation reaction.

Pharmacokinetics

The compound is sparingly soluble in water, but it is soluble in organic solvents such as ethanol and acetone. This could potentially impact its bioavailability. Further pharmacokinetic studies are needed to provide a comprehensive understanding of its behavior in the body.

Result of Action

It is known that the compound can undergo various chemical reactions to form new compounds. .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a cool, dry, and well-ventilated place. It is also known to be a flammable substance, so it should be kept away from sources of ignition

Biochemical Analysis

Biochemical Properties

1,2-Di-p-tolylethane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with xylyl radicals, which are intermediates in various biochemical pathways . The nature of these interactions involves the recombination of p-xylyl radicals to form this compound, a process that is influenced by the presence of catalysts . This compound’s interactions with enzymes and proteins can affect the overall biochemical pathways in which it is involved.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by interacting with specific proteins and enzymes, leading to changes in gene expression and cellular metabolism . The compound’s impact on cell function includes alterations in the activity of enzymes involved in metabolic pathways, which can result in changes in the levels of metabolites and overall cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of specific genes, thereby affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biochemical properties . These temporal effects are crucial for understanding the compound’s behavior in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful . These dosage effects are important for determining the safe and effective use of this compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can affect the levels of metabolites by influencing the activity of enzymes involved in their synthesis and degradation . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport mechanisms are crucial for understanding how this compound exerts its effects on cellular function.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it can exert its biochemical effects . The compound’s activity and function are influenced by its localization, which is determined by targeting signals and post-translational modifications . Understanding the subcellular localization of this compound is important for elucidating its role in cellular processes.

Biological Activity

1,2-Di-p-tolylethane (CH), also known as diphenylethane, is an organic compound characterized by its two para-tolyl groups attached to a central ethylene backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biocatalysis. This article explores its biological activity, synthesis methods, and relevant case studies.

This compound is a colorless liquid at room temperature with a molecular weight of approximately 218.31 g/mol. Its structure contributes to its unique reactivity and interaction profiles with biological systems.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Enzyme Interaction Studies

Interaction studies have focused on the binding affinities of this compound with various enzymes. For instance, it has been shown to act as a substrate for certain oxidoreductases, which catalyze the reduction reactions in metabolic pathways. The compound's ability to undergo enzymatic transformations enhances its potential applications in biocatalysis.

Case Study 1: Biocatalytic Reduction

In a notable study, the biocatalytic reduction of racemic this compound was performed using Trichoderma flavus as a biocatalyst. The reaction yielded optically pure (S)-2a with an enantiomeric excess (ee) greater than 99% under optimal pH conditions (pH 5-7). The results indicated that the biocatalyst exhibited high selectivity and efficiency in converting the substrate into the desired product while maintaining stereochemical integrity .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, revealing that concentrations as low as 50 µg/mL were effective against these pathogens .

Synthesis Methods

Several synthesis methods have been documented for producing high-purity this compound:

- Catalytic Hydrogenation : This method involves the hydrogenation of p-tolualdehyde in the presence of a catalyst such as palladium on carbon.

- Grignard Reaction : A Grignard reagent derived from p-bromotoluene can react with ethylene oxide to form this compound.

These methods allow for the production of this compound suitable for research and industrial applications.

Comparative Analysis

The following table summarizes key properties and biological activities of various related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two para-tolyl groups | Antimicrobial, enzyme substrate |

| N,N'-Dimethyl-1,2-di-p-tolylethane | Dimethyl substituents on nitrogen | Enhanced binding affinity |

| N,N'-Bis(4-methoxyphenyl)-1,2-di-p-tolylethane | Methoxy groups on phenyl rings | Potentially different reactivity |

Chemical Reactions Analysis

Oxidation to 1,2-Diketones

DPE undergoes oxidation to form 1,2-di-p-tolylethane-1,2-dione, a key intermediate for heterocyclic synthesis.

*Yield for β-substituted intermediates.

- Mechanistic Insight : The Pd/Cu-catalyzed pathway involves O₂ activation and alkyne oxidation , while iodine-mediated oxidation proceeds via radical aryl migration and C–C cleavage .

Bromination Reactions

DPE participates in electrophilic bromination under controlled conditions.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination at benzylic positions | AlBr₃/CH₃CN | 1,2-Bis(bromomethyl) derivative | 100% | |

| Dibromination | Dibromoisocyanuric acid/H₂O | α,α-Dibromoketone | 62–85% |

- Key Observation : Aluminum tribromide selectively brominates the ethane bridge due to its Lewis acidity.

C–H Bond Activation

Transition-metal catalysts facilitate C–H functionalization in DPE.

- Notable Example : Pd(II) complexes reversibly activate benzylic C–H bonds in DPE, forming intermediates for cross-coupling .

Reduction and Dianion Formation

Reductive cleavage of DPE generates stabilized dianions.

| Reagents | Products | Application | Reference |

|---|---|---|---|

| K/Na alloy in THF | p-Xylylenyl dianion oligomers | Polymerization precursors | |

| H₂/Pd-C | 1,2-Di-p-tolylethane-1,2-diol | Chiral ligand synthesis |

- Mechanism : Electron transfer from alkali metals induces ethane bridge cleavage, forming aromatic dianions .

Cross-Dehydrogenative Coupling (CDC)

DPE serves as a benzylating agent in CDC reactions.

| Reagents | Catalyst | Products | Yield | Reference |

|---|---|---|---|---|

| TBHP/O₂ | Photoredox (Ru(bpy)₃²⁺) | Functionalized N-heteroarenes | 78–92% |

- Key Feature : The benzylic C(sp³)–H bond in DPE undergoes radical-mediated coupling with heteroarenes under aerobic conditions .

Comparative Reactivity of Analogues

| Compound | Reactivity Difference | Reference |

|---|---|---|

| 1,2-Diphenylethane | Lower oxidation yields due to absence of methyl groups | |

| 1,2-Bis(4-ethylphenyl)ethane | Enhanced solubility in nonpolar solvents |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bibenzyl (1,2-Diphenylethane)

Bibenzyl (CAS 103-29-7, C₁₄H₁₄, MW 182.26 g/mol) serves as the parent compound for 1,2-Di-p-tolylethane.

Key Differences :

- The para-methyl groups in this compound enhance its hydrophobicity and thermal stability compared to bibenzyl, making it more suitable for high-temperature applications like parylene production .

- The higher melting point of this compound suggests stronger intermolecular forces due to symmetry and methyl group interactions .

Isomeric Derivatives: 1,2-DEP vs. 2,2-DEP

Diphenidine (1,2-DEP) and its isomer 2,2-DEP (1-(2,2-diphenylethyl)piperidine) highlight the impact of structural isomerism on physicochemical properties .

| Property | This compound | 1,2-DEP | 2,2-DEP |

|---|---|---|---|

| Core Structure | Diarylethane | Piperidine-substituted | Piperidine-substituted |

| Substituent Position | Ethane bridge between para-methyl groups | Ethane bridge between phenyl groups | Ethyl group branching at C2 |

| Applications | Polymer precursor | Pharmacological research | Pharmacological research |

Key Insights :

- Steric Effects : The linear ethane bridge in this compound allows for efficient packing in crystals, whereas branched isomers like 2,2-DEP exhibit reduced symmetry and altered reactivity .

- Functionalization : Piperidine derivatives (e.g., 1,2-DEP) prioritize biological activity, while this compound is tailored for material science applications .

Other Diarylethanes

1,2-Di-o-tolylethane

Hypothetical ortho-methyl-substituted isomer:

- Predicted Properties : Lower melting point due to steric hindrance from ortho-methyl groups.

- Synthesis Challenges : Ortho-substitution complicates coupling reactions compared to para-substituted analogs.

4,4'-Dichlorobibenzyl

- Comparison : Chlorine substituents increase molecular weight (vs. methyl) and alter electronic properties (e.g., electron-withdrawing effects).

Research Findings and Data Gaps

Toxicological Data

- Data Gap : Unlike 1,2-dichloroethane (extensively studied for toxicity ), this compound lacks comprehensive toxicological profiles.

Preparation Methods

Method A: Coupling Reaction of Toluene Derivatives

This method employs a coupling reaction between toluene derivatives under specific conditions to produce 1,2-di-p-tolylethane.

Reagents : Toluene derivatives (p-tolyl groups), copper powder, and iron powder.

-

- Combine p-tolyl chloride with reduced iron powder in the presence of copper chloride as a catalyst.

- Heat the mixture to approximately 80-85°C for several hours while stirring.

- After the reaction, separate the product from the catalyst and wash it with hot water followed by recrystallization using ethanol.

Yield : Reports indicate yields around 93% with a melting point of approximately 51.3°C.

Method C: High-Yield Preparation Using Sodium Carbonate

This method emphasizes an alkaline environment to enhance reaction rates and yields.

Reagents : Benzyl chloride, sodium carbonate solution, water, ethanol.

-

- Prepare a reaction mixture by adding purified water and mixed iron powder followed by sodium sulfite.

- Gradually introduce benzyl chloride while maintaining a controlled temperature.

- Utilize sodium carbonate to create an alkaline environment which promotes the formation of the desired product.

Yield : This method achieves high yields through careful control of conditions and purification steps.

The following table summarizes key aspects of each preparation method:

| Method | Key Reagents | Temperature | Yield (%) | Notable Features |

|---|---|---|---|---|

| Coupling Reaction | Toluene derivatives, copper powder | 80-85°C | ~93 | High yield; simple separation process |

| Aerobic Cross-Dehydrogenative Coupling | N-heteroarenes, photocatalyst | Room temperature | Not specified | Sustainable; mild conditions |

| High-Yield Preparation | Benzyl chloride, sodium carbonate | Controlled heating | High | Alkaline environment enhances yield |

The preparation of this compound can be conducted through various methods including coupling reactions and photocatalytic processes. Each method presents unique advantages in terms of yield and sustainability. The choice of method may depend on available reagents, desired purity levels, and specific application requirements in organic synthesis.

Q & A

Basic: What are the established synthetic routes for 1,2-Di-p-tolylethane, and how should experimental protocols be optimized for reproducibility?

This compound is typically synthesized via reductive dimerization of benzyl halides using low-valent cobalt catalysts like Co(PMe₃)₄ with dimethylzinc as a reductant . Key methodological considerations include:

- Catalyst Loading : Optimize catalyst-to-substrate ratios (e.g., 5 mol% Co catalyst) to balance yield and cost.

- Reaction Monitoring : Use TLC or GC-MS to track dimerization progress and minimize over-reduction byproducts.

- Purification : Recrystallize the product from ethanol to achieve >95% purity, as confirmed by melting point (78.5–79.5°C) and NMR .

- Reproducibility : Document inert atmosphere conditions (argon/glovebox) and solvent drying protocols (e.g., molecular sieves for THF).

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Core techniques include:

- ¹H/¹³C NMR : Assign peaks based on expected symmetry (e.g., δ 2.36 ppm for methyl groups, δ 7.12 ppm for aromatic protons) and compare to literature values .

- IR Spectroscopy : Validate C-H stretching (2901 cm⁻¹) and aromatic ring vibrations (1498 cm⁻¹) to confirm structural integrity.

- Melting Point Analysis : Use differential scanning calorimetry (DSC) to verify crystalline purity.

Methodological Tip : Cross-reference spectral data with databases like SciFinder or Reaxys to resolve ambiguities .

Advanced: How can researchers resolve contradictions between experimental NMR data and literature values for this compound?

- Step 1 : Verify sample purity via HPLC or elemental analysis to rule out impurities.

- Step 2 : Replicate synthesis under strictly controlled conditions (e.g., moisture-free, inert atmosphere).

- Step 3 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm assignments .

- Step 4 : Compare findings with multiple literature sources, prioritizing peer-reviewed journals over technical reports. Contradictions may arise from solvent effects or crystallographic polymorphism .

Advanced: What solvent systems optimize the catalytic reductive dimerization of benzyl halides to this compound?

- Polar Aprotic Solvents : THF or DMF enhance catalyst solubility but may require lower temperatures (−20°C to 0°C) to suppress side reactions.

- Green Chemistry Alternatives : Test bio-based solvents (e.g., cyclopentyl methyl ether) for reduced environmental impact. Validate via life-cycle assessment (LCA) .

- Solvent-Free Approaches : Explore mechanochemical synthesis using ball milling to improve atom economy .

Advanced: How can thermal stability and decomposition pathways of this compound be systematically evaluated?

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–500°C at 10°C/min) to identify decomposition thresholds.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile byproducts (e.g., toluene, ethylene) during pyrolysis.

- Computational Modeling : Use density functional theory (DFT) to predict bond dissociation energies and degradation mechanisms .

Advanced: What mechanistic insights support the cobalt-catalyzed dimerization of benzyl halides to this compound?

- Proposed Mechanism : The Co⁰ catalyst undergoes oxidative addition with benzyl halides, followed by transmetallation with ZnMe₂ and reductive elimination to form the C–C bond .

- Kinetic Studies : Conduct time-resolved NMR or in-situ IR to identify rate-determining steps.

- DFT Simulations : Map energy profiles for intermediates (e.g., Co-alkyl complexes) to validate proposed pathways.

Advanced: How can environmental degradation pathways of this compound be assessed for ecological risk modeling?

- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–10) at 25–50°C and monitor degradation via LC-MS.

- Photolysis Experiments : Use UV-Vis irradiation (λ = 254 nm) to simulate sunlight-induced breakdown.

- Microbial Biodegradation : Incubate with soil microbiota and quantify metabolite formation (e.g., p-toluic acid) .

Advanced: What strategies validate the stereoelectronic effects influencing the NMR chemical shifts of this compound?

- Nuclear Overhauser Effect (NOE) : Perform NOESY experiments to confirm spatial proximity of methyl and aromatic protons.

- Substituent Effects : Compare shifts with analogs (e.g., 1,2-diphenylethane) to isolate electronic contributions.

- Solvent Titration : Measure solvent-induced shift changes (e.g., CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding interactions .

Advanced: How can computational chemistry predict the reactivity of this compound in novel catalytic systems?

- Molecular Dynamics (MD) : Simulate ligand-catalyst interactions to screen potential co-catalysts (e.g., Ni, Fe).

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization.

- Machine Learning : Train models on existing catalytic data to predict optimal reaction conditions .

Advanced: What experimental design principles ensure scalability of this compound synthesis for gram-to-kilogram production?

- Process Intensification : Optimize batch vs. continuous flow reactors to enhance heat/mass transfer.

- Byproduct Management : Implement inline IR or Raman spectroscopy for real-time monitoring of impurities.

- Safety Protocols : Conduct hazard and operability (HAZOP) studies for exothermic steps (e.g., ZnMe₂ addition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.